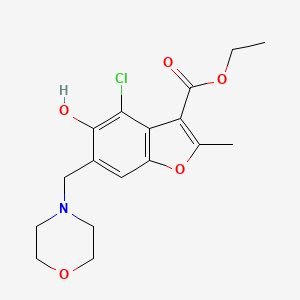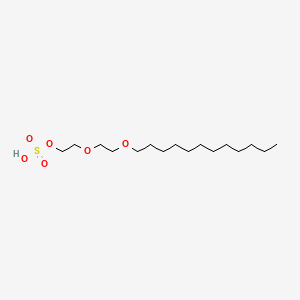
Laureth-2 sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is commonly found in personal care products such as shampoos, soaps, and toothpaste due to its effective foaming and emulsifying properties . The compound is derived from lauryl alcohol and ethylene oxide, forming a sulfate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: Laureth-2 sulfate is synthesized through the ethoxylation of lauryl alcohol, which is typically derived from palm kernel oil or coconut oil. The ethoxylation process involves the reaction of lauryl alcohol with ethylene oxide to form ethoxylated alcohol. This intermediate is then converted into a half ester of sulfuric acid, which is subsequently neutralized to form the sodium salt .
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The process involves:
Ethoxylation: Lauryl alcohol reacts with ethylene oxide under controlled conditions to produce ethoxylated alcohol.
Sulfation: The ethoxylated alcohol is then reacted with sulfur trioxide or chlorosulfonic acid to form the sulfate ester.
Neutralization: The sulfate ester is neutralized with sodium hydroxide to produce this compound.
Chemical Reactions Analysis
Types of Reactions: Laureth-2 sulfate primarily undergoes hydrolysis and oxidation reactions. It can also participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water, this compound can hydrolyze to form lauryl alcohol and sulfuric acid.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, leading to the formation of sulfonic acids.
Substitution: Under acidic or basic conditions, this compound can undergo substitution reactions to form various derivatives.
Major Products Formed:
Hydrolysis: Lauryl alcohol and sulfuric acid.
Oxidation: Sulfonic acids.
Substitution: Various sulfate derivatives.
Scientific Research Applications
Laureth-2 sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to improve solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Utilized in pharmaceutical formulations to enhance the delivery and absorption of active ingredients.
Industry: Widely used in the formulation of cleaning agents, detergents, and emulsifiers
Mechanism of Action
Laureth-2 sulfate exerts its effects through its amphiphilic nature, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This allows it to reduce the surface tension of liquids, facilitating the mixing and spreading of substances. In biological systems, it disrupts cell membranes by solubilizing lipids and proteins, leading to cell lysis .
Comparison with Similar Compounds
Sodium lauryl sulfate (SLS): Similar in structure but lacks the ethoxylation step.
Ammonium lauryl sulfate (ALS): Another surfactant similar to sodium lauryl sulfate but with ammonium as the counterion.
Uniqueness: Laureth-2 sulfate is unique due to its ethoxylation, which provides it with better solubility and milder effects on the skin compared to sodium lauryl sulfate. This makes it a preferred choice in personal care products where gentleness is essential .
Properties
CAS No. |
7577-59-5 |
|---|---|
Molecular Formula |
C16H34O6S |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-(2-dodecoxyethoxy)ethyl hydrogen sulfate |
InChI |
InChI=1S/C16H34O6S/c1-2-3-4-5-6-7-8-9-10-11-12-20-13-14-21-15-16-22-23(17,18)19/h2-16H2,1H3,(H,17,18,19) |
InChI Key |
CJWXGVNXFJTQFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis(benzo[d]thiazol-2-yl)dimethylsilane](/img/structure/B12816294.png)
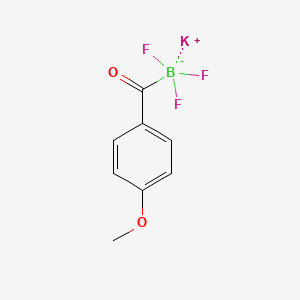
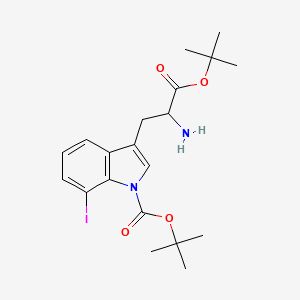
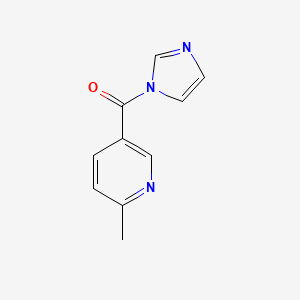
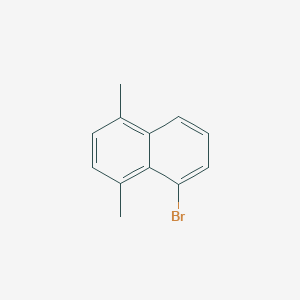
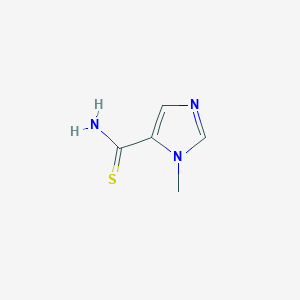
![N-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-carboxamide](/img/structure/B12816333.png)
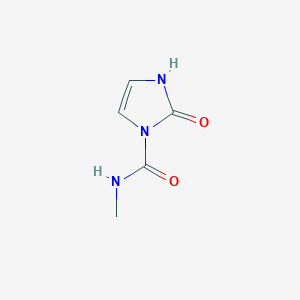

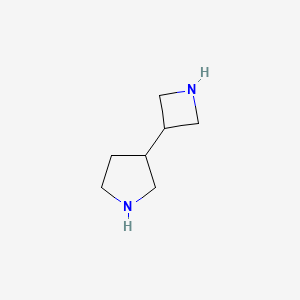
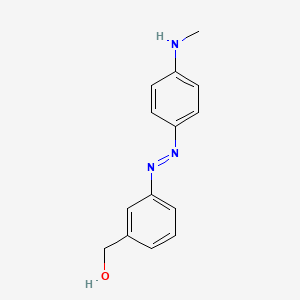
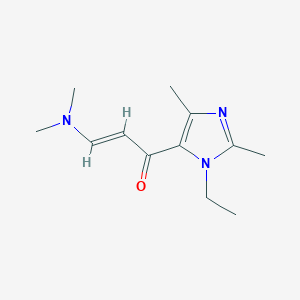
![2-amino-1-ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12816386.png)
